TNPAL-SPHINGOMYELIN

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

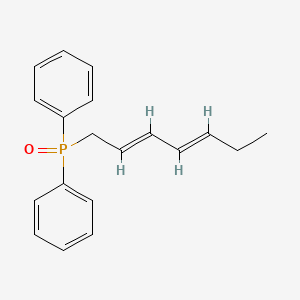

TNPAL-Sphingomyelin, also known as Trinitrophenylaminolauroylsphingomyelin, is a synthetic derivative of sphingomyelin. It is characterized by the presence of a trinitrophenyl group attached to the lauroyl chain of sphingomyelin. This compound is primarily used as a substrate to determine the activity of sphingomyelinase enzymes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of TNPAL-Sphingomyelin involves the reaction of sphingomyelin with trinitrophenylaminolauroyl chloride. The reaction is typically carried out in an organic solvent such as chloroform or methanol. The reaction conditions include maintaining a low temperature to prevent decomposition and ensuring an inert atmosphere to avoid oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to control the reaction conditions precisely. The product is then purified using chromatographic techniques to ensure high purity and yield .

Análisis De Reacciones Químicas

Types of Reactions

TNPAL-Sphingomyelin undergoes various chemical reactions, including:

Oxidation: The nitro groups can be reduced to amino groups under specific conditions.

Hydrolysis: The ester bond in the lauroyl chain can be hydrolyzed to yield sphingosine and lauric acid.

Substitution: The trinitrophenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of transition metals.

Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide being common reagents.

Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Amino derivatives of this compound.

Hydrolysis: Sphingosine and lauric acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

TNPAL-Sphingomyelin is widely used in scientific research due to its unique properties:

Chemistry: It serves as a model compound to study the behavior of sphingomyelins under various chemical conditions.

Biology: It is used to investigate the role of sphingomyelinase enzymes in cellular processes.

Medicine: Research on this compound helps in understanding the mechanisms of diseases related to sphingolipid metabolism, such as Niemann-Pick disease.

Industry: It is used in the development of assays for sphingomyelinase activity, which are crucial for drug discovery and development

Mecanismo De Acción

TNPAL-Sphingomyelin exerts its effects primarily through its interaction with sphingomyelinase enzymes. The trinitrophenyl group enhances the binding affinity of the compound to the enzyme, facilitating the hydrolysis of the sphingomyelin moiety. This reaction releases ceramide, a bioactive lipid involved in various cellular signaling pathways, including apoptosis, cell growth, and differentiation .

Comparación Con Compuestos Similares

Similar Compounds

Sphingomyelin: The natural counterpart of TNPAL-Sphingomyelin, found in cell membranes.

N-Palmitoyl-D-sphingomyelin: Another synthetic derivative used in similar research applications.

Ceramide: The product of sphingomyelin hydrolysis, involved in numerous cellular processes

Uniqueness

This compound is unique due to the presence of the trinitrophenyl group, which enhances its utility as a substrate for sphingomyelinase assays. This modification allows for more precise and sensitive detection of enzyme activity compared to other sphingomyelin derivatives .

Propiedades

Número CAS |

117985-56-5 |

|---|---|

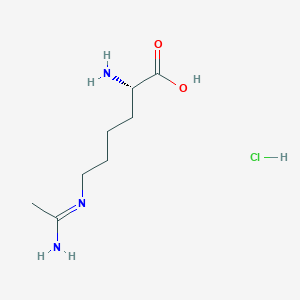

Fórmula molecular |

C41H73N6O12P |

Peso molecular |

873.03 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.